N-(benzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that contains a benzothiazole ring, a pyridine ring, and a nitro group . Compounds with these groups are often used in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized by coupling substituted 2-amino benzothiazoles with other organic compounds .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed based on IR, 1H, 13C NMR, and mass spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using techniques like 1H NMR, 13C NMR, UV, IR, and mass spectral data .Scientific Research Applications
- Researchers have synthesized N’-arylamides containing the benzothiazole moiety and evaluated their antibacterial potential . Compounds C3, C5, C9, C13-15, and C17 demonstrated promising activity against Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM. Notably, compound C13, which features a thiophene ring attached to the benzothiazole via an amide linkage, exhibited maximum activity against S. aureus strain NCIM 5022 (MIC = 13.0 μM).
- The benzothiazole nucleus serves as a crucial scaffold for drug development. Although not directly related to the compound , benzothiazole derivatives have shown anti-microbial, anti-inflammatory, antibacterial, antitumor, and antifungal activities . Researchers continue to explore novel derivatives for potential anti-tubercular agents .
- QSAR methodology has been applied to benzothiazole derivatives, including those with similar structural features. QSAR models correlate physicochemical properties with biological activity, aiding in drug design and optimization .
- 2-Aminobenzothiazoles, a class related to benzothiazoles, have been investigated for their efficacy against Aedes aegypti mosquitoes. These compounds exhibit both larvicidal and adulticidal activities .
- Benzothiazole-based drugs are available in the market for various purposes. Examples include riluzole (for amyotrophic lateral sclerosis), ethoxzolamide (glaucoma treatment), tiaramide (antiasthmatic), pramipexole (Parkinson’s disease), and sibenadet (chronic obstructive pulmonary disease symptoms) .
Antibacterial Activity
Anti-Tubercular Agents
Quantitative Structure-Activity Relationship (QSAR) Modeling
Larvicidal and Adulticidal Activities
Other Medicinal Applications
Molecular Docking Studies
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been shown to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
An admet calculation showed a favorable pharmacokinetic profile of synthesized benzothiazole derivatives , which suggests that this compound may also have favorable ADME properties.
Result of Action
Benzothiazole derivatives have been associated with diverse biological activities, suggesting that they can induce a wide range of molecular and cellular effects .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c25-19(15-8-1-3-10-17(15)24(26)27)23(13-14-7-5-6-12-21-14)20-22-16-9-2-4-11-18(16)28-20/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFFLFBLYJQWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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